molecular formula C15H14N2O B14071476 2-(4-ethoxyphenyl)-1H-benzimidazole CAS No. 67370-33-6

2-(4-ethoxyphenyl)-1H-benzimidazole

Cat. No.: B14071476
CAS No.: 67370-33-6
M. Wt: 238.28 g/mol
InChI Key: SQFPPQMOGHWXLU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1H-benzimidazole is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. It belongs to the benzimidazole class of heterocyclic compounds, which are recognized as privileged scaffolds in pharmaceutical development due to their structural similarity to naturally occurring purine nucleotides, enabling diverse interactions with biological polymers . This specific derivative is of significant interest in oncology research. The benzimidazole core is a key pharmacophore in several clinical and investigational anticancer agents, such as bendamustine and abemaciclib, and is known to exhibit activity through various mechanisms including enzyme inhibition and interaction with cellular pathways crucial for cancer proliferation . Structure-activity relationship (SAR) studies indicate that substitutions at the 2-position of the benzimidazole ring, particularly with aromatic groups like the 4-ethoxyphenyl moiety, are critical for optimizing biological activity and lipophilicity, which can influence a compound's ability to penetrate cell membranes . Beyond oncology, this compound serves as a valuable synthon for exploring new antimicrobial agents. Research on analogous 2-substituted benzimidazole derivatives has demonstrated promising antibacterial and antifungal activities against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67370-33-6

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C15H14N2O/c1-2-18-12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)17-15/h3-10H,2H2,1H3,(H,16,17)

InChI Key

SQFPPQMOGHWXLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 4 Ethoxyphenyl 1h Benzimidazole and Analogues

Conventional Synthetic Routes to 2-Aryl-1H-benzimidazoles

Condensation Reactions of o-Phenylenediamines with Aromatic Aldehydes and Carboxylic Acids

The most fundamental and widely employed method for synthesizing 2-aryl-1H-benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde or a carboxylic acid. nih.govorientjchem.org This reaction typically involves the formation of a Schiff base intermediate when an aldehyde is used, which then undergoes oxidative cyclodehydrogenation to yield the benzimidazole (B57391) ring. nih.govorientjchem.org The use of carboxylic acids often requires harsh dehydrating conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid or hydrochloric acid, to facilitate the condensation and subsequent cyclization. orientjchem.orgdergipark.org.tr

For the synthesis of 2-(4-ethoxyphenyl)-1H-benzimidazole, this would involve the reaction of o-phenylenediamine with 4-ethoxybenzaldehyde (B43997) or 4-ethoxybenzoic acid. The reaction with the aldehyde is often preferred due to milder conditions, although it necessitates an oxidizing agent to complete the transformation.

Application of Catalytic Systems in Benzimidazole Formation

To improve the efficiency and mildness of benzimidazole synthesis, various catalytic systems have been developed. These catalysts facilitate the condensation and/or oxidation steps, often leading to higher yields and shorter reaction times.

Noteworthy catalytic systems include:

Ammonium (B1175870) Chloride (NH₄Cl): Used in microwave-assisted synthesis, a few drops of 5% NH₄Cl in ethanol (B145695) can be used to dissolve o-phenylenediamine, facilitating the reaction with phenolic acids. mdpi.com

Sodium Metabisulfite (B1197395) (Na₂S₂O₅): This reagent acts as an efficient oxidant in the microwave-assisted, solvent-free synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamines and aromatic aldehydes. tandfonline.comresearchgate.net The reaction of o-phenylenediamine with p-anisaldehyde using this catalyst under microwave irradiation for 40-50 seconds resulted in a 90% yield of 2-(4-methoxyphenyl)-1H-benzimidazole. researchgate.net

Lanthanide Chlorides: These Lewis acids can catalyze the condensation reaction.

Cu(II) Acetate: This has been used as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes. dergipark.org.tr Copper-catalyzed multicomponent reactions have also been developed, enabling the synthesis of benzimidazoles from aryl amines, aldehydes, and azides in a one-pot process. organic-chemistry.orgnih.gov

Other Metal Catalysts: A variety of other metal-based catalysts have been explored, including Fe(III) porphyrin rsc.org, gold nanoparticles supported on titanium dioxide (Au/TiO₂) researchgate.netmdpi.com, zinc complexes researchgate.net, and SnFe₂O₄ nanoparticles doi.org. These catalysts often offer advantages in terms of mild reaction conditions and reusability. For instance, Au/TiO₂ has been shown to effectively catalyze the reaction between o-phenylenediamine and aldehydes at ambient temperature. mdpi.com

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry.

Several MCRs have been developed for the synthesis of benzimidazoles. One such strategy involves the one-pot, three-component reaction of an o-phenylenediamine, an aromatic aldehyde, and a nitrogen source like ammonium acetate, catalyzed by Fe(III) porphyrin. rsc.org Another example is a copper-catalyzed reaction of 2-haloanilines, aldehydes, and sodium azide (B81097). organic-chemistry.org These methods provide a convergent and atom-economical route to a diverse range of benzimidazole derivatives.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a non-conventional energy source to accelerate organic reactions. tandfonline.comresearchgate.netarkat-usa.org In the context of benzimidazole synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields. tandfonline.comresearchgate.net

Key features of microwave-assisted benzimidazole synthesis include:

Rapid Heating: Microwaves provide uniform and rapid heating of the reaction mixture, leading to faster reaction rates.

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, which reduces waste and simplifies purification. tandfonline.comresearchgate.net

One-Pot Procedures: Microwave heating is well-suited for one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates. researchgate.net

For example, the synthesis of 2-aryl-1H-benzimidazoles has been achieved in excellent yields and short reaction times by the microwave-assisted condensation of o-phenylenediamine with aromatic aldehydes in the absence of a catalyst. researchgate.net Another study reported the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives under solvent-free conditions using sodium metabisulfite as an oxidant and microwave irradiation, with reaction times as short as 24-60 seconds. tandfonline.com

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "dry media" conditions, is a key principle of green chemistry. researchgate.netumich.edu This approach minimizes the use of volatile organic compounds, which are often hazardous and environmentally damaging.

Solvent-free synthesis of 2-aryl-1H-benzimidazoles has been successfully achieved through the condensation of o-phenylenediamines with aromatic aldehydes or carboxylic acids by heating the neat mixture. researchgate.netumich.edu These reactions can be facilitated by catalysts or by microwave irradiation. For instance, a simple and efficient method involves heating a mixture of o-phenylenediamine and an aldehyde at 140°C. umich.edu Another approach utilizes a zinc(II) complex supported on MCM-41 as a catalyst for the condensation of o-phenylenediamine and carboxylic acids under solvent-free conditions. researchgate.net

Research Findings on Synthetic Methodologies

Below are tables summarizing key research findings for the different synthetic approaches discussed.

Table 1: Conventional Synthesis of 2-Aryl-1H-benzimidazoles

Starting Materials Catalyst/Reagent Conditions Product Yield Reference
o-Phenylenediamine, 4-Ethoxybenzaldehyde Not specified Not specified This compound Not specified
o-Phenylenediamine, 4-Ethoxybenzoic acid Strong acid (e.g., PPA) High temperature This compound Variable dergipark.org.tr
o-Phenylenediamine, Aromatic Aldehydes Na₂S₂O₅ Microwave, solvent-free 2-Aryl-1H-benzimidazoles High tandfonline.comresearchgate.net
o-Phenylenediamine, p-Anisaldehyde Na₂S₂O₅ Microwave (40-50s) 2-(4-methoxyphenyl)-1H-benzimidazole 90% researchgate.net
o-Phenylenediamine, Aromatic Aldehydes Au/TiO₂ Ambient temperature 2-Aryl-1H-benzimidazoles High mdpi.com

Table 2: Advanced and Sustainable Synthesis of 2-Aryl-1H-benzimidazoles

Method Starting Materials Catalyst/Reagent Conditions Product Yield Reaction Time Reference
Microwave-Assisted o-Phenylenediamine, Aromatic Aldehydes None Solvent-free 2-Aryl-1H-benzimidazoles Good to excellent Short researchgate.net
Microwave-Assisted o-Phenylenediamine, Aromatic Aldehydes Na₂S₂O₅ Solvent-free 2-(Substituted phenyl)-1H-benzimidazoles High 24-60 s tandfonline.com
Solvent-Free o-Phenylenediamine, Aldehyde None 140°C Benzimidazole derivatives Moderate to high 1-3 h umich.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, offering a versatile approach to functionalizing the benzimidazole scaffold.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, has been effectively used for the C-C bond formation in benzimidazole derivatives. mit.edunih.gov This method is valued for its mild reaction conditions and tolerance of various functional groups. mit.edu For instance, the coupling of 2-benzimidazole with arylboronic acids has been demonstrated, showcasing the utility of this reaction in creating biaryl structures. mit.edu Similarly, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have shown catalytic activity in the Suzuki-Miyaura coupling of bromobenzene (B47551) with phenylboronic acids. nih.gov The development of highly efficient, air-stable, one-component catalysts has further expanded the scope of this reaction to include both aryl and heteroaryl halides.

The Buchwald-Hartwig amination is a key method for synthesizing carbon-nitrogen bonds by coupling amines with aryl halides, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, largely due to its broad substrate scope and functional group tolerance, which surpasses traditional methods. wikipedia.org The evolution of this reaction has seen the development of several generations of catalyst systems, including those with bidentate phosphine (B1218219) ligands like BINAP and DPF, which have improved reaction rates and yields. wikipedia.org More recent advancements have introduced sterically hindered and unsymmetrical ligands, further enhancing the efficiency and applicability of the Buchwald-Hartwig amination in synthesizing complex molecules. youtube.comresearchgate.net This reaction can also be adapted for the formation of C-O and C-S bonds, demonstrating its versatility. wikipedia.org

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Benzimidazole Functionalization

Reaction Type Catalyst System Reactants Product Type Key Advantages References
Suzuki-Miyaura Coupling Pd complexes, phosphine ligands Aryl halides, Arylboronic acids Biaryl benzimidazoles Mild conditions, high functional group tolerance mit.edunih.gov
Buchwald-Hartwig Amination Pd complexes, phosphine ligands (e.g., BINAP, DPF) Aryl halides, Amines Aryl-aminated benzimidazoles Broad substrate scope, high efficiency wikipedia.orgorganic-chemistry.orgacsgcipr.org

Targeted Derivatization and Structural Diversification of this compound Core

Targeted derivatization strategies are employed to modify the core structure of this compound, aiming to enhance its properties by introducing a variety of functional groups at specific positions.

N-Alkylation and N-Functionalization Strategies

N-alkylation and N-functionalization at the benzimidazole nitrogen atom are common strategies to introduce structural diversity. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to improve properties like lipophilicity. nih.govacs.org These syntheses often involve reacting the parent benzimidazole with alkylating agents such as dimethyl carbonate or various alkyl bromides. nih.govacs.org The reaction conditions can be adjusted based on the nature of the alkylating agent. acs.org For instance, N-methylation can be achieved using dimethyl carbonate at elevated temperatures. acs.org The introduction of different alkyl chains at the N-1 position has been shown to influence the biological activities of the resulting compounds. acs.orgnih.gov

Hybrid Molecule Synthesis with Other Heterocyclic Scaffolds

The synthesis of hybrid molecules that combine the this compound core with other heterocyclic scaffolds is a growing area of research. This molecular hybridization approach aims to create new chemical entities with potentially enhanced or synergistic properties. nih.govresearchgate.netnih.govingentaconnect.com

The combination of benzimidazole and triazole rings has led to the development of numerous hybrid molecules. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and widely used method for synthesizing 1,2,3-triazole-linked benzimidazole hybrids. frontiersin.orgresearchgate.netresearchgate.netbohrium.com This reaction involves the coupling of a propargylated benzimidazole with an aromatic azide. researchgate.nettandfonline.com Various synthetic routes have been developed to create these hybrids, often involving multi-step sequences that include alkylation, azide formation, and the final click reaction. nih.govfrontiersin.orgnih.gov The linkage between the benzimidazole and triazole rings can be varied, for example, through a thioether bridge. mdpi.com The resulting hybrid molecules have shown a range of biological activities, which can be tuned by the substituents on both the benzimidazole and triazole moieties. mdpi.comnih.govnih.gov

Hybrid molecules incorporating both benzimidazole and 1,3,4-oxadiazole (B1194373) or 1,2,4-oxadiazole (B8745197) rings have been synthesized and investigated. nih.govnih.govingentaconnect.com These hybrids are typically constructed by linking the two heterocyclic cores through various spacers. researchgate.netnih.gov One common synthetic strategy involves the condensation of a benzimidazole derivative with a pre-formed oxadiazole moiety or vice versa. e-journals.in For example, 2-(5-phenyl-1,3,4-oxadiazol-2-ylthiomethyl)-1H-benzimidazole has been synthesized by reacting 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) with 2-chloromethylbenzimidazole. e-journals.in Further derivatization, such as N-benzylation, can be carried out on the benzimidazole ring of the hybrid molecule. e-journals.in The synthesis of these hybrids often involves multiple steps, including the formation of hydrazides and their subsequent cyclization to form the oxadiazole ring. nih.gov Some complex hybrids even incorporate a third heterocyclic ring, such as a triazole, to create benzimidazole-oxadiazole-triazole conjugates. rsc.org

Interactive Table: Targeted Derivatization and Structural Diversification

Strategy Position of Modification Synthetic Method Example of Resulting Structure References
N-Alkylation N-1 of Benzimidazole Reaction with alkyl halides or dimethyl carbonate N-alkyl-2-(4-ethoxyphenyl)-1H-benzimidazole nih.govacs.orgnih.gov
Phenyl Ring Substitution C-2 of Benzimidazole Various substitution reactions 2-(substituted phenyl)-1H-benzimidazole japsonline.comnih.govresearchgate.netthieme-connect.com
Benzimidazole Ring Substitution C-5/C-6 of Benzimidazole Various substitution reactions 5/6-substituted-2-(4-ethoxyphenyl)-1H-benzimidazole mdpi.com
Benzimidazole-Triazole Hybrids - Click Chemistry (CuAAC) 2-(4-ethoxyphenyl)-1-(1-aryl-1H-1,2,3-triazol-4-yl)methyl-1H-benzimidazole nih.govfrontiersin.orgresearchgate.netresearchgate.netbohrium.comtandfonline.comnih.gov
Benzimidazole-Oxadiazole Hybrids - Multi-step condensation and cyclization reactions 2-((5-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazole nih.govresearchgate.netnih.govingentaconnect.come-journals.inrsc.org
Benzimidazole-Pyrimidine Hybrids

The fusion of benzimidazole and pyrimidine (B1678525) rings results in the formation of pyrimido[1,2-a]benzimidazoles, a class of compounds with noted pharmacological potential. While direct synthesis from this compound is not extensively documented, general synthetic routes for analogous structures provide a blueprint for accessing these hybrids. A common precursor for these syntheses is 2-aminobenzimidazole (B67599), which can be reacted with various bifunctional reagents to construct the pyrimidine ring.

One established method involves the cyclocondensation of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes. This reaction, often carried out in a solvent like DMF with a base such as triethylamine (B128534) (Et₃N) and a dehydrating agent like magnesium sulfate (B86663) (MgSO₄), can be efficiently promoted by microwave irradiation. nih.gov This approach offers a direct route to the pyrimido[1,2-a]benzimidazole (B3050247) core.

Another strategy employs the reaction of 2-aminobenzimidazole with isoflavones in the presence of a base like sodium methoxide (B1231860) (MeONa) in methanol. nih.gov This process involves the opening of the pyran ring of the isoflavone (B191592) followed by cyclocondensation to yield the target hybrid system in high yields. nih.gov

Three-component reactions also provide an efficient pathway to complex pyrimidobenzimidazole structures. For instance, the condensation of (2-amino-5-chlorophenyl)(phenyl)methanone, cyclohexane-1,3-dione, and subsequently with aromatic aldehydes, followed by reaction with 2-aminobenzimidazole, leads to the formation of condensed acridines containing the pyrimidobenzimidazole fragment. nih.gov

These methodologies, while not specific to the 2-(4-ethoxyphenyl) analogue, demonstrate versatile and established pathways that could be adapted for its synthesis. The initial step would likely involve the synthesis of 2-amino-1H-benzimidazoles bearing the desired 4-ethoxyphenyl substituent at a different position, or the modification of the core this compound to introduce a reactive amino group.

Table 1: General Synthetic Strategies for Pyrimido[1,2-a]benzimidazole Derivatives

Starting MaterialReagent(s)ConditionsProduct TypeReference
2-Aminobenzimidazoleβ-Bromo-α,β-unsaturated aldehydesEt₃N, MgSO₄, DMF, MicrowavePyrimido[1,2-a]benzimidazoles nih.gov
2-AminobenzimidazoleIsoflavonesMeONa, MeOHPyrimido[1,2-a]benzimidazoles nih.gov
2-Aminobenzimidazoleα,β-Unsaturated acridonesKOHCondensed acridines with a pyrimidobenzimidazole fragment nih.gov
Other Hybrid Systems (e.g., Thiazole (B1198619), Pyridine)

The synthesis of hybrid molecules where the this compound moiety is linked to other heterocycles like thiazole and pyridine (B92270) is often achieved through the condensation of o-phenylenediamine with a substituted aldehyde, followed by further functionalization.

Benzimidazole-Thiazole Hybrids:

A general and efficient method for the synthesis of 2-aryl benzimidazoles involves the reaction of o-phenylenediamine with an appropriate aryl aldehyde. nih.govnih.govresearchgate.net To obtain the this compound core, o-phenylenediamine would be reacted with 4-ethoxybenzaldehyde. This reaction can be catalyzed by various agents, including silica-supported periodic acid or be carried out under solvent-free conditions at elevated temperatures. nih.govumich.edu

To construct a thiazole hybrid, a common approach is to first introduce a reactive handle onto the benzimidazole core. For example, 2-(bromomethyl)-1H-benzimidazole can be prepared and subsequently reacted with thiourea. nih.gov The resulting 2-(aminomethyl)-1H-benzimidazole can then be used in Hantzsch-type thiazole synthesis by reacting with α-haloketones. Alternatively, benzimidazole-5-(aryldiazenyl)thiazole derivatives can be synthesized from functionalized 2-(bromomethyl)-1H-benzimidazole. nih.gov

Table 2: Synthesis of Benzimidazole-Thiazole Hybrid Precursors

Reactant 1Reactant 2ConditionsProductReference
o-Phenylenediamine4-EthoxybenzaldehydeH₅IO₆-SiO₂, AcetonitrileThis compound nih.gov
o-PhenylenediamineBromoacetic acid4 M HCl2-(Bromomethyl)-1H-benzimidazole nih.gov
2-(Bromomethyl)-1H-benzimidazoleThioureaEthanol, TFA (cat.), Reflux2-((1H-Benzimidazol-2-yl)methyl)isothiourea nih.gov

Benzimidazole-Pyridine Hybrids:

The synthesis of benzimidazole-pyridine hybrids can be achieved by coupling a pre-formed benzimidazole nucleus with a functionalized pyridine ring or vice versa. A versatile approach involves the reaction of 2-mercaptobenzimidazole (B194830) with chloromethyl-substituted oxycyclic pyridine compounds, followed by oxidation to form the sulfinyl-linked hybrid. psu.edu

Another strategy involves the N-alkylation of a benzimidazole derivative with a pyridine-containing alkyl halide. For example, 2,6-bis(bromomethyl)pyridine (B1268884) can be reacted with imidazole (B134444) or benzimidazole to yield bis-(imidazole/benzimidazole)-pyridine derivatives. nih.gov To incorporate the specific 2-(4-ethoxyphenyl) moiety, one could envision a multi-step synthesis starting with the condensation of o-phenylenediamine and 4-ethoxybenzaldehyde, followed by N-alkylation with a suitable pyridine derivative.

A patent describes the synthesis of benzimidazole pyridine derivatives where 5,6-dimethoxy-1H-benzo[d]imidazole is reacted with ethyl 2-(benzylamino)-6-chloro-pyridine-3-carboxylate in the presence of sodium bicarbonate in DMSO at high temperatures. google.com This highlights a method for directly linking a benzimidazole and a pyridine ring.

Table 3: Synthesis of Benzimidazole-Pyridine Hybrids

Benzimidazole PrecursorPyridine PrecursorCoupling ConditionsProduct TypeReference
2-MercaptobenzimidazoleChloromethyl oxycyclic pyridinesBase, followed by m-CPBA oxidationBenzimidazole-sulfinyl-pyridine hybrids psu.edu
Benzimidazole2,6-Bis(bromomethyl)pyridineBaseBis-(benzimidazolyl)pyridine derivatives nih.gov
5,6-Dimethoxy-1H-benzo[d]imidazoleEthyl 2-(benzylamino)-6-chloropyridine-3-carboxylateNaHCO₃, DMSO, 130 °C2-Amino-6-(benzimidazol-1-yl)pyridine-3-carboxylic acid derivatives google.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Position and Electronic Nature on Bioactivity

Substitution at the N-1 position of the benzimidazole (B57391) ring is a key strategy for modulating the biological activity of these compounds. nih.govacs.org The introduction of various alkyl or substituted alkyl groups can significantly impact their antiproliferative, antifungal, and antibacterial properties. nih.gov

Studies have shown that N-alkylation can enhance the lipophilicity of benzimidazole derivatives, which may facilitate their penetration through cell membranes. acs.org For instance, the introduction of straight-chain alkyl groups at the N-1 position of 2-phenyl-1H-benzimidazole derivatives has been shown to improve their antiproliferative activity against human breast cancer cell lines. nih.gov

The nature of the substituent at N-1 is critical. Research on N-1 alkylated benzimidazoles as potential antivirals against HIV and Yellow Fever Virus (YFV) has highlighted the importance of the substituent's polarity and position. nih.gov For example, the presence of a hydroxyl group on the alkyl chain, as seen in 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, was found to be crucial for its anti-HIV activity. nih.gov

Furthermore, the synthesis of N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives has demonstrated that N-alkylation with groups like phenyl, methyl, and -CH2OH can lead to potent antibacterial agents against both Gram-positive and Gram-negative bacteria. researchgate.net

A summary of the effects of N-1 substitution on the bioactivity of benzimidazole derivatives is presented in the table below.

N-1 SubstituentResulting BioactivityReference
Straight-chain alkyl groupsImproved antiproliferative activity nih.gov
2-hydroxyethylAnti-HIV activity nih.gov
Phenyl, Methyl, -CH2OHAntibacterial activity researchgate.net

The C-2 position of the benzimidazole scaffold is a primary site for modification, and the nature of the substituent at the appended phenyl ring plays a pivotal role in determining the compound's biological profile. nih.gov

For instance, in the context of topoisomerase I inhibitors, a series of substituted 2-(4-methoxyphenyl)-1H-benzimidazoles were synthesized. nih.gov The study revealed that the presence of hydrogen bond accepting groups, such as a 5-formyl, 5-(aminocarbonyl), or 5-nitro group on the benzimidazole ring, was correlated with inhibitory activity. nih.gov

In the development of anti-allergic agents, a family of 2-(substituted phenyl)-benzimidazole inhibitors of the IgE response was identified. nih.gov The pharmacological activity was found to be dependent on an intact phenylbenzimidazole-bis-amide backbone and was optimized by the presence of lipophilic terminal groups. nih.gov

Furthermore, research into antifungal agents has shown that substitutions on the phenyl ring can significantly influence activity. For example, the introduction of a trifluoromethoxy group at the para position of the phenyl ring in benzimidazole phenylhydrazone derivatives resulted in potent antifungal activity. mdpi.com

The table below summarizes the impact of various substituents at the C-2 phenyl ring on the bioactivity of benzimidazole derivatives.

C-2 Phenyl Ring SubstituentResulting BioactivityReference
4-MethoxyBasis for Topoisomerase I inhibitors (with additional benzimidazole ring substitutions) nih.gov
AdamantanecarboxamidoAnti-IgE activity mdpi.com
4-TrifluoromethoxyAntifungal activity mdpi.com

Substitutions at the C-5 and C-6 positions of the benzimidazole ring are crucial in modulating the electronic properties and biological activity of the resulting compounds. nih.gov

In the pursuit of topoisomerase I inhibitors, it was discovered that a 5-nitro group on the 2-(4-methoxyphenyl)-1H-benzimidazole scaffold led to the highest activity, significantly more potent than its 4-nitro positional isomer. nih.gov This highlights the critical role of the substituent's position on the benzimidazole ring.

Similarly, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a nitro group at the C-5 position resulted in pronounced anti-inflammatory and CDK-inhibitory activities. nih.gov Conversely, replacing the nitro group with an amino or methyl group at the same position led to a complete loss of these activities. nih.gov

The development of UVB sunscreens has also utilized substitutions at the C-5 position. For instance, 2-phenylbenzimidazole-5-sulfonic acid is a known sunscreen agent. nih.gov

The following table outlines the influence of C-5/C-6 substitutions on the bioactivity of benzimidazole derivatives.

C-5/C-6 SubstituentResulting BioactivityReference
5-NitroTopoisomerase I inhibition, Anti-inflammatory, CDK-inhibitory activity nih.govnih.gov
5-Amino or 5-MethylLoss of anti-inflammatory and CDK-inhibitory activity nih.gov
5-Sulfonic acidUVB sunscreen properties nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of benzimidazole derivatives are critical determinants of their biological activity. Conformational analysis helps in understanding how these molecules orient themselves to bind effectively to their biological targets.

Molecular dynamics simulations have been employed to study the interaction of benzimidazole derivatives with their target enzymes. For instance, simulations of an active antifungal compound showed its ability to interact with the heme binding site of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. rsc.org These studies provide insights into the stable conformations and binding modes that are essential for inhibitory activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of new, unsynthesized compounds and in understanding the key structural features required for bioactivity.

Several QSAR studies have been conducted on benzimidazole derivatives. For example, a QSAR study on a series of arylamines, including benzimidazole derivatives, with potential anti-SARS-CoV-2 activity, identified that the presence of an aromatic ring and a basic nitrogen atom is crucial for good antiviral activity. mdpi.com Another QSAR study on benzophenazines as dual inhibitors of topoisomerases I and II utilized 3D-MoRSE descriptors to model their cytotoxicity. nih.gov

These cheminformatics approaches are instrumental in guiding the design of new benzimidazole derivatives with improved potency and selectivity.

Rational Drug Design Principles Guiding Benzimidazole Synthesis

The synthesis of novel benzimidazole derivatives is increasingly guided by rational drug design principles, which leverage the understanding of SAR and the three-dimensional structure of the target protein. nih.gov This approach aims to design molecules that have a high affinity and selectivity for their intended biological target.

The design of new benzimidazole hybrids often involves a "hybridization" strategy, where the benzimidazole core is combined with other pharmacologically active moieties. nih.gov For example, benzimidazole has been hybridized with moieties found in antifungal agents like fluconazole (B54011) and econazole (B349626) to enhance the antimicrobial activity spectrum. nih.gov

Another design strategy is "rigidification," where flexible parts of a molecule are constrained to improve binding affinity. This was demonstrated in a series of benzimidazole-bearing oxadiazole and triazole moieties, which exhibited high antifungal activity. nih.gov

These rational design approaches, informed by SAR and computational studies, are paving the way for the development of the next generation of benzimidazole-based therapeutic agents.

Mechanistic Investigations of Biological Activities of 2 4 Ethoxyphenyl 1h Benzimidazole Derivatives

Anti-proliferative and Anticancer Mechanisms

The anticancer properties of 2-(4-ethoxyphenyl)-1H-benzimidazole derivatives are attributed to their ability to interfere with fundamental cellular processes required for the growth and survival of cancer cells. These mechanisms include the inhibition of essential enzymes involved in DNA replication and repair, disruption of the cell cycle, and the induction of programmed cell death.

DNA Topoisomerase I and II Inhibition

DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and chromosome segregation. Their inhibition leads to DNA damage and ultimately cell death, making them a key target for anticancer drugs. researchgate.net Several 2-aryl-5-substituted-2,5′-bi-1H-benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. tmu.edu.twnih.gov

One notable example is the bis-benzimidazole derivative, 2′-(4-ethoxyphenyl)-5-(4-propylpiperazin-1-yl)-1H,1′H-2,5′bibenzo(d)imidazole-trihydrochloride (PPEF.3HCl), which has been identified as a selective inhibitor of bacterial DNA topoisomerase IA. researchgate.net While this particular study focused on its antibiotic properties, the inhibition of topoisomerases is a well-established anticancer mechanism.

Furthermore, studies on other substituted 2,5′-bi-1H-benzimidazoles have demonstrated their ability to act as topoisomerase I poisons. tmu.edu.twnih.gov These compounds stabilize the covalent complex between the enzyme and DNA, leading to single-strand breaks. The inhibitory activity is influenced by the nature and position of substituents on the aryl group at the 2'-position. tmu.edu.tw Some benzimidazole (B57391) derivatives have also been shown to inhibit both topoisomerase I and II. nih.gov The cytotoxic effects of these compounds often correlate with their ability to inhibit these enzymes.

Table 1: Topoisomerase I Inhibitory Activity of Selected Benzimidazole Derivatives

CompoundDescriptionTarget EnzymeObserved EffectReference
PPEF.3HCl2′-(4-ethoxyphenyl)-5-(4-propylpiperazin-1-yl)-1H,1′H-2,5′bibenzo(d)imidazole-trihydrochlorideTopoisomerase IASelective inhibition researchgate.net
Substituted 2,5′-bi-1H-benzimidazolesDerivatives with various aryl groups at the 2'-positionTopoisomerase IAct as topoisomerase I poisons tmu.edu.twnih.gov
Benzimidazole-triazole derivatives (e.g., 4b, 4h)Hybrid molecules combining benzimidazole and triazole moietiesTopoisomerase ISignificant inhibitory activity nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death. PARP inhibitors have gained prominence as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. A patent for 1H-benzimidazole-4-carboxamides substituted with a phenyl group at the 2-position describes these compounds as potent inhibitors of the PARP enzyme. google.com This suggests that derivatives of this compound, which share this core structure, may also exhibit PARP inhibitory activity, contributing to their anticancer effects.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of purines and thymidine, which are essential for DNA synthesis and cell proliferation. nih.govsigmaaldrich.com Consequently, DHFR is a well-established target for anticancer drugs. windows.net

Recent studies have identified N,2,6-trisubstituted 1H-benzimidazole derivatives as potential DHFR inhibitors. nih.gov Molecular docking studies have shown that these compounds can interact with key amino acid residues in the active site of DHFR. nih.govacs.org For instance, a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which included a 2-(4-ethoxyphenyl) analogue, demonstrated their potential as DHFR inhibitors through in silico modeling. nih.gov One derivative, compound 4c from a related series, exhibited a half-maximal inhibitory concentration (IC₅₀) of 2.35 μM against DHFR. nih.gov The inhibition of DHFR by these compounds disrupts the supply of essential precursors for DNA synthesis, thereby halting cell proliferation.

Table 2: DHFR Inhibitory Activity of a Benzimidazole Derivative

CompoundDescriptionIC₅₀ (μM)Reference
4c (related N,2,6-trisubstituted 1H-benzimidazole)A derivative from a series investigated for DHFR inhibition2.35 nih.gov

Modulation of Cell Cycle Progression (e.g., Cell Cycle Arrest)

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. Several studies have shown that this compound derivatives can exert their anti-proliferative effects by inducing cell cycle arrest at various phases, such as G0/G1, S, or G2/M. nih.gov This arrest prevents cancer cells from proceeding through division, ultimately leading to a halt in tumor growth. The specific phase of cell cycle arrest can depend on the particular derivative and the cancer cell line being studied. The analysis of cell cycle distribution is commonly performed using flow cytometry, a technique that measures the DNA content of individual cells within a population. auctoresonline.orgnih.gov

Induction of Apoptosis (e.g., Mitochondrial Pathway, Caspase Activation, Cytochrome c Release)

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their survival and proliferation. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Derivatives of this compound have been shown to be effective inducers of apoptosis. nih.govacs.org

A common mechanism by which these compounds trigger apoptosis is through the mitochondrial pathway. nih.gov This involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.gov Cytosolic cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the dismantling of the cell. nih.gov The induction of apoptosis is often confirmed using assays such as Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell surface, an early marker of apoptosis. nih.govthermofisher.comabcam.comabcam.com

DNA Intercalation and Alkylation

Another mechanism by which benzimidazole derivatives can exert their anticancer effects is through direct interaction with DNA. Some bisbenzimidazole derivatives are known to be DNA minor groove-binding ligands, forming non-covalent interactions that can interfere with DNA-dependent processes. nih.gov While direct evidence for DNA intercalation by this compound derivatives is not extensively documented, the planar aromatic structure of the benzimidazole ring system is conducive to such interactions. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. nih.gov

Furthermore, the term "alkylation" in the context of these derivatives can refer to the synthetic process of adding an alkyl group to the benzimidazole scaffold, a common strategy to modify their physicochemical properties and biological activity. nih.gov However, in a mechanistic context, DNA alkylation by a drug molecule involves the formation of a covalent bond with DNA, leading to DNA damage. While some anticancer agents, such as bendamustine (B91647) (which contains a benzimidazole core), are known DNA alkylating agents, specific studies demonstrating this mechanism for this compound derivatives are not widely available. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., EGFR)

Derivatives of 2-arylbenzimidazole have been identified as potential inhibitors of receptor tyrosine kinases (RTKs), with a particular focus on the Epidermal Growth Factor Receptor (EGFR). EGFR is a crucial target in cancer therapy as its overactivation can lead to uncontrolled cell proliferation and survival. nih.gov The benzimidazole structure is considered a promising starting point for developing new EGFR antagonists because it is structurally similar to the quinazoline (B50416) core found in first and second-generation EGFR inhibitors. frontiersin.org

The inhibitory mechanism involves the benzimidazole derivative binding to the ATP-binding site within the kinase domain of EGFR. This interaction prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote cell growth and division. nih.govfrontiersin.org Molecular docking studies have provided insights into these interactions. For instance, certain benzimidazole derivatives have been shown to form hydrogen bonds with key amino acid residues in the EGFR binding pocket, such as Lys721 and Thr830. frontiersin.org The nitrogen atoms within the benzimidazole nucleus can act as hydrogen bond acceptors, mimicking the binding mode of established inhibitors like quinazoline. frontiersin.org

Novel hybrids of benzimidazole and 1,2,3-triazole have been synthesized and evaluated as potent EGFR inhibitors. frontiersin.orgdigitellinc.com Specific compounds from these series have demonstrated significant inhibitory activity against EGFR, with IC50 values in the nanomolar range, and have shown potent antiproliferative effects against cancer cell lines like MCF-7. frontiersin.org

Table 1: Examples of 2-Arylbenzimidazole Derivatives and their EGFR Inhibition

Compound ClassKey Structural FeaturesTargetNotable Findings
Dianilinopyrimidines2-phenylaminopyrimidine skeleton with an aminothiophen moiety. nih.govEGFRCompound 4c showed higher anti-tumor activity than Gefitinib against A549, PC-3, and HepG2 cell lines. nih.gov
Benzimidazole/1,2,3-triazole hybridsBenzimidazole core linked to a 1,2,3-triazole moiety. frontiersin.orgEGFRCompounds 6i and 10e exhibited potent EGFR inhibition with IC50 values of 78 and 73 nM, respectively. frontiersin.org
2-(benzylthio)-5-aryloxadiazole derivativesOxadiazole ring with benzylthio and aryl substitutions.EGFRA series of compounds were designed and synthesized to evaluate their EGFR inhibitory activity.

Targeting Androgen Receptor (AR) and Other Specific Protein Interactions

Beyond kinase inhibition, 2-arylbenzimidazole derivatives have been investigated for their ability to interact with other specific proteins, notably the Androgen Receptor (AR). The AR is a key driver in the development and progression of prostate cancer, making it a significant therapeutic target. Some benzimidazole derivatives have been identified as AR antagonists, functioning by blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells. nih.gov

The structural features of these compounds allow them to bind to the ligand-binding domain of the AR, preventing its activation. This antagonistic activity makes them promising candidates for the development of new anti-prostate cancer agents.

In addition to AR, these derivatives can interact with other proteins. For example, some have been shown to act as topoisomerase inhibitors and DNA intercalating agents, which contributes to their anticancer effects. nih.govnih.gov Topoisomerases are enzymes that regulate the topology of DNA, and their inhibition can lead to DNA damage and cell death. nih.gov DNA intercalation involves the insertion of the molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription. nih.gov

Furthermore, some 2-arylbenzimidazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and amino acids. frontiersin.orgacs.org Inhibition of DHFR can lead to a depletion of essential cellular components, ultimately causing cell death.

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Anthelmintic, Antiprotozoal)

The 2-arylbenzimidazole scaffold is a versatile platform for the development of a wide range of antimicrobial agents.

Inhibition of Microbial Enzymes and Metabolic Pathways

A primary antimicrobial mechanism of 2-arylbenzimidazole derivatives is the inhibition of essential microbial enzymes and metabolic pathways. For instance, some derivatives have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, suggesting their potential as anti-diabetic agents with possible antimicrobial implications. nih.gov Molecular docking studies have revealed that these compounds can form hydrogen bonds and other interactions with key residues in the active site of α-amylase, such as Lys200, Glu233, and Asp197. nih.gov

In the context of antifungal activity, benzimidazole-triazole hybrids have been developed to target lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. researchgate.net Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. researchgate.net

Furthermore, some benzimidazole derivatives have been found to inhibit the helminth-specific enzyme fumarate (B1241708) reductase, which is crucial for the energy metabolism of these parasites. youtube.com

Disruption of Bacterial Protein and Nucleic Acid Synthesis

Certain 2-arylbenzimidazole derivatives exert their antibacterial effects by interfering with fundamental cellular processes such as protein and nucleic acid synthesis. Some antibiotics are known to disrupt the normal helical structure of DNA, leading to its fragmentation and subsequent cell death. youtube.com While the direct action of this compound on DNA gyrase is not explicitly detailed in the provided results, the broader class of 2-arylbenzimidazoles has been evaluated as potential DNA gyrase inhibitors. acs.org DNA gyrase is a type of topoisomerase that is essential for bacterial DNA replication, and its inhibition is a validated antibacterial strategy.

The inhibition of protein synthesis is another mechanism. This can occur through various means, including damage to ribosomal components, which are crucial for translating messenger RNA into proteins. youtube.com Some 2-arylbenzimidazole derivatives have demonstrated selective inhibitory activity against certain bacteria, such as Staphylococcus aureus, at non-cytotoxic concentrations, hinting at specific interactions with bacterial cellular machinery. nih.gov

Interaction with Ribosomal RNA and Methyltransferases (e.g., TrmD)

The ribosome, a complex of RNA and protein, is a major target for many antibiotics. These drugs can bind to specific sites on ribosomal RNA (rRNA), interfering with protein synthesis. nih.gov While the direct interaction of this compound with rRNA is not specified, the benzimidazole scaffold's structural similarity to purine (B94841) nucleosides suggests it could potentially interact with nucleic acid structures like rRNA. nih.gov

A more specific target that has been investigated for benzimidazole derivatives is the tRNA (m1G37) methyltransferase, TrmD. This enzyme is essential for the proper functioning of transfer RNA (tRNA) and is a promising target for novel antibiotics. The inhibition of TrmD would disrupt protein synthesis, leading to bacterial cell death. Research into benzimidazole-based inhibitors of TrmD is an active area of drug discovery.

β-Tubulin Binding (for Anthelmintic Action)

The primary mechanism of anthelmintic action for benzimidazole derivatives, including those with a 2-aryl substitution, is the inhibition of microtubule polymerization by binding to β-tubulin. youtube.comnih.govnih.gov Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing vital roles in cell division, motility, and intracellular transport.

By binding to the β-tubulin subunit of helminths, these compounds prevent its polymerization into microtubules. nih.govresearchsolutions.com This disruption of the microtubule network leads to the arrest of cell division in the metaphase and impairs other essential cellular functions, such as glucose uptake. youtube.com The subsequent depletion of glycogen (B147801) and reduced ATP generation ultimately results in the paralysis and death of the parasite. youtube.com

The binding site for benzimidazoles on β-tubulin has been extensively studied. Resistance to benzimidazoles in some helminth species has been linked to specific amino acid substitutions in the β-tubulin protein, such as at positions 167, 198, and 200. nih.govnih.gov This highlights the specificity of the interaction between the drug and its target. Molecular modeling studies have further elucidated the binding mode, suggesting that the benzimidazole moiety fits into a specific pocket on the β-tubulin protein. nih.govnih.gov

Table 2: Summary of Antimicrobial Mechanisms of 2-Arylbenzimidazole Derivatives

MechanismTargetOrganism(s)Key Findings
Enzyme Inhibitionα-amylase nih.govBacteria (potential)Inhibition through binding to active site residues. nih.gov
Enzyme InhibitionLanosterol 14α-demethylase researchgate.netFungiInhibition of ergosterol biosynthesis. researchgate.net
Enzyme InhibitionFumarate reductase youtube.comHelminthsDisruption of energy metabolism. youtube.com
Disruption of Nucleic Acid SynthesisDNA Gyrase (potential) acs.orgBacteriaPotential inhibition of DNA replication. acs.org
β-Tubulin Bindingβ-Tubulin youtube.comnih.govnih.govHelminthsInhibition of microtubule polymerization, leading to parasite death. youtube.comnih.gov

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and its derivatives are attributed to a multifactorial mechanism involving the modulation of key enzymatic pathways and receptor systems integral to the inflammatory cascade. These compounds have demonstrated the ability to interfere with the production of pro-inflammatory mediators, offering a promising avenue for the development of novel anti-inflammatory agents.

A primary mechanism by which this compound derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. researchgate.net The inhibitory activity of these derivatives against COX enzymes helps to reduce the synthesis of these pro-inflammatory prostaglandins.

Research has shown that certain benzimidazole derivatives can selectively inhibit COX-1 or exhibit dual inhibition of both COX-1 and COX-2. nih.gov For instance, a study investigating various 2-substituted benzimidazole derivatives highlighted their potential to act against COX enzymes. nih.gov Molecular docking studies have further elucidated the binding interactions between these derivatives and the active sites of COX-1 and COX-2, providing insights into the structural requirements for potent inhibition. nih.gov The differential inhibition of COX isoforms is a critical factor, as selective COX-2 inhibition is often associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov

A recent study on a specific benzimidazole derivative, N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B32628) (B8), demonstrated its ability to downregulate the mRNA expression of COX-2 in a mouse model of methotrexate-induced intestinal mucositis. nih.gov This finding underscores the role of these compounds in modulating COX-2 at the genetic level, further contributing to their anti-inflammatory effects. nih.gov

Table 1: COX Inhibitory Activity of Selected Benzimidazole Derivatives

CompoundTarget EnzymeObserved EffectReference
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)COX-2Downregulation of mRNA expression nih.gov
2-substituted benzimidazole derivativesCOX-1 and COX-2Inhibition of enzyme activity nih.gov
MofezolacCOX-1Preferential inhibition nih.gov

In addition to modulating the cyclooxygenase pathway, derivatives of this compound have been found to inhibit lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX). nih.govnih.gov The 5-LOX enzyme is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators involved in various inflammatory conditions, including asthma and allergic reactions. nih.gov

Studies have reported on the synthesis of novel benzimidazole derivatives specifically designed to inhibit 5-lipoxygenase. nih.govnih.gov For example, research on 2-substituted benzimidazol-4-ols demonstrated their potent inhibitory activity against cell-free RBL-1 5-lipoxygenase. nih.gov Some of these compounds, such as 2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol, were also found to inhibit monocyte accumulation in an in vivo model of inflammation, an effect not observed with standard lipoxygenase inhibitors. nih.gov This suggests a unique mechanism of action for these benzimidazole derivatives.

Further investigations have highlighted that the substitution pattern on the benzimidazole core plays a crucial role in determining the 5-LOX inhibitory potency. researchgate.net Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of 5-lipoxygenase, providing a basis for the design of more potent and selective inhibitors. researchgate.net

The anti-inflammatory actions of this compound derivatives extend beyond enzymatic inhibition to include interactions with key inflammatory receptors and the modulation of pro-inflammatory cytokine production.

A study on the benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8) in a model of intestinal mucositis revealed a significant downregulation of the mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov Concurrently, the expression of the anti-inflammatory cytokine IL-10 was upregulated. nih.gov Enzyme-linked immunosorbent assays (ELISA) confirmed the decreased levels of these pro-inflammatory cytokines at the protein level. nih.gov These findings indicate that the anti-inflammatory effects of this derivative are, at least in part, mediated by its ability to rebalance (B12800153) the cytokine profile towards an anti-inflammatory state.

Furthermore, the study also showed that B8 downregulated the expression of nuclear factor-κB (NF-κB), a critical transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response, including those for TNF-α, IL-6, and COX-2. nih.gov

Secretory phospholipase A2 (sPLA2) enzymes are another important target in the inflammatory cascade. They catalyze the hydrolysis of phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of both prostaglandins and leukotrienes. By inhibiting sPLA2, it is possible to block the production of these pro-inflammatory mediators at an early stage.

Research has explored the potential of benzimidazole derivatives as inhibitors of sPLA2. nih.govresearchgate.netnih.gov Molecular docking studies have been conducted to investigate the binding of these derivatives to sPLA2, suggesting that they can effectively interact with the enzyme's active site. nih.gov The inhibition of sPLA2 by these compounds represents another facet of their multifaceted anti-inflammatory mechanism. researchgate.net

Table 2: Interaction of a Benzimidazole Derivative with Inflammatory Markers

CompoundMarkerEffectReference
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)TNF-αDownregulation of mRNA and protein levels nih.gov
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)IL-6Downregulation of mRNA and protein levels nih.gov
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)IL-1βDownregulation of mRNA expression nih.gov
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)IL-10Upregulation of mRNA expression nih.gov
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8)NF-κBDownregulation of mRNA expression nih.gov

Cholinesterase Inhibitory Activity (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound have emerged as a significant class of cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbiointerfaceresearch.com The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by a deficit in cholinergic neurotransmission. physchemres.orgnih.gov

Numerous studies have synthesized and evaluated series of benzimidazole derivatives for their AChE and BuChE inhibitory potential. nih.govbiointerfaceresearch.com For instance, a series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives were designed and found to exhibit significant inhibitory activity against both enzymes. nih.gov Some compounds within these series have shown selectivity towards either AChE or BuChE. nih.gov The inhibitory potencies are often reported as IC50 values, with some derivatives demonstrating activity in the micromolar range. biointerfaceresearch.com

Table 3: Cholinesterase Inhibitory Activity of Selected Benzimidazole Derivatives

Derivative ClassTarget EnzymeIC50 Range (µM)Reference
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amineseeAChE0.58-17.33 biointerfaceresearch.com
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amineshAChE0.39-50.98 biointerfaceresearch.com
N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted aminesBChE1.37-8.52 biointerfaceresearch.com
Benzimidazole-hydrazonesAChE11.8-61.8 biointerfaceresearch.com

To understand the mechanism of cholinesterase inhibition by this compound derivatives at a molecular level, researchers have employed molecular docking and molecular dynamics simulations. nih.govphyschemres.org These computational studies provide valuable insights into the binding modes of these inhibitors within the active sites of AChE and BuChE. mdpi.com

The active site of AChE is located at the bottom of a deep and narrow gorge and is comprised of a catalytic active site (CAS) and a peripheral anionic site (PAS). physchemres.org Molecular modeling suggests that benzimidazole derivatives can interact with key amino acid residues in both the CAS and PAS. physchemres.org The binding is often stabilized by a combination of hydrophobic interactions, hydrogen bonds, and π-π stacking interactions. physchemres.orgmdpi.comnih.gov

For example, the benzimidazole core can form π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the active site gorge. mdpi.com The ethoxyphenyl group can also engage in hydrophobic interactions, further anchoring the inhibitor in the binding pocket. Substituents on the benzimidazole ring can form additional hydrogen bonds, enhancing the inhibitory potency. nih.gov

Some benzimidazole derivatives may act as allosteric modulators, binding to the PAS of AChE. physchemres.org This binding can induce conformational changes in the enzyme, which in turn can affect substrate binding at the CAS or the release of products. This dual binding capability, interacting with both the CAS and PAS, is a characteristic of several potent AChE inhibitors.

In the case of BuChE, the active site gorge is larger and more flexible than that of AChE, which can lead to different binding orientations and selectivity profiles for the inhibitors. mdpi.com Molecular docking studies have also been used to explore the binding of benzimidazole derivatives to BuChE, revealing key interactions that contribute to their inhibitory activity. mdpi.comnih.govnih.gov

Other Investigated Biological Targets and Pathways

While extensive research has been conducted on the biological activities of the broader benzimidazole class of compounds, specific mechanistic studies and identification of all biological targets for This compound are still areas of ongoing investigation. However, research into structurally related 2-aryl-1H-benzimidazole derivatives has shed light on several other potential biological targets and pathways that may be relevant to the activity of this specific compound. These investigations have primarily focused on anticancer, antifungal, and antibacterial activities.

Anticancer Investigations:

Derivatives of 2-aryl-1H-benzimidazole have been explored for their potential to inhibit enzymes crucial for cancer cell survival and proliferation. One such target is poly (ADP-ribose) polymerase (PARP) . For instance, a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives identified compounds that exhibited potent PARP inhibitory activity. Specifically, compound 3 in the study, a nitro-analogue, showed an IC₅₀ value of 0.05 μM against PARP. The inhibition of PARP is a key mechanism that can lead to cell cycle arrest and apoptosis in cancer cells. Research has shown that some benzimidazole derivatives can induce arrest in the S phase of the cell cycle.

Another significant target in cancer therapy is dihydrofolate reductase (DHFR) , an enzyme essential for the synthesis of nucleic acids and amino acids. Molecular docking studies have suggested that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with the active site of DHFR from Staphylococcus aureus. This suggests a potential mechanism for both antibacterial and antiproliferative effects.

Antifungal and Antibacterial Pathways:

The antimicrobial activities of benzimidazole derivatives have also been linked to specific molecular targets. In the realm of antifungal research, studies have pointed towards the inhibition of ergosterol biosynthesis as a plausible mechanism of action. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death.

Furthermore, investigations into the antibacterial properties of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have revealed their potential to inhibit Gram-positive bacteria. While the precise mechanisms are not fully elucidated for all derivatives, the structural similarity of benzimidazoles to purines suggests they may interfere with various biosynthetic pathways within the bacterial cell.

It is important to note that while these findings for related compounds are promising and provide a framework for understanding the potential biological activities of This compound , direct experimental data specifically for this compound is limited in the currently available literature. Further research is required to definitively identify its biological targets and elucidate the specific pathways through which it exerts its effects.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking studies have been employed to predict the binding affinity of benzimidazole (B57391) derivatives, including those with a 2-phenyl substituent, to various biological targets. For instance, the binding affinity of 2-phenyl benzimidazole has been shown to be higher than that of 2-methyl-1H-benzo[d]imidazole against targets like COX, LOX, and the estrogen receptor, with a reported binding energy of -7.9 kcal/mol for 2-phenyl benzimidazole. impactfactor.org Docking studies of other benzimidazole derivatives have also shown good docking scores, indicating favorable binding interactions within the active sites of target proteins like CDK-8 and ER-alpha. nih.gov These studies are crucial for identifying lead compounds and guiding the design of new molecules with potentially enhanced therapeutic activity. impactfactor.org

The binding of a ligand to a protein can induce conformational changes in the protein structure, which can be essential for its biological function. In the context of tubulin polymerization, for example, the binding of ligands to the colchicine (B1669291) site can prevent the necessary "curved-to-straight" conformational change of the tubulin dimers, thereby inhibiting microtubule assembly. nih.gov Molecular docking studies of 1H-benzimidazol-2-yl hydrazones suggest that their mechanism of action involves hampering this conformational change. nih.gov This highlights the importance of not only the static binding pose but also the dynamic effects of ligand binding on protein conformation.

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to study various molecular properties.

DFT calculations are frequently used to determine the optimized geometry and stability of benzimidazole derivatives. nih.gov These calculations can provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, studies on similar benzimidazole compounds have used DFT to analyze their solid-state structures and estimate the strength of intermolecular interactions like hydrogen bonds. nih.gov Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal information about hyperconjugative interactions and charge delocalization, which contribute to molecular stability. esisresearch.org

Quantum chemical methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For example, DFT calculations can be used to compute vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts. esisresearch.org Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.govesisresearch.org The close agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and the predicted molecular structure. nih.govesisresearch.org

Electronic Properties and Reactivity Analysis (e.g., Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to understanding its reactivity and interaction with biological targets. One of the key descriptors of this is the Molecular Electrostatic Potential (MEP). The MEP surface map illustrates the charge distribution on a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Studies on similar benzimidazole structures have utilized techniques like cyclic voltammetry to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These values are crucial for assessing the molecule's electronic and optical properties. For instance, a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, was found to have a HOMO energy level of –5.49 eV and a LUMO energy level of –1.99 eV. Such data, while not specific to 2-(4-ethoxyphenyl)-1H-benzimidazole, provides a comparative framework for its expected electronic behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their complexes over time, providing insights that are not accessible from static models.

MD simulations are instrumental in evaluating the stability of a ligand when bound to a protein's active site. By simulating the complex in a solvated environment, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the simulation trajectory suggests that the ligand remains securely bound in the active site. For benzimidazole derivatives, MD simulations have been used to confirm the stability of their complexes with various protein targets. These simulations can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the ligand-protein complex.

The solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of how the solvent affects the conformational landscape of this compound. By analyzing the simulation trajectory, a conformational ensemble can be generated, which represents the collection of different shapes the molecule can adopt in solution. This is crucial for understanding its flexibility and how it might adapt its conformation to fit into a binding site.

In Silico ADME/T Profiling for Drug-likeness Assessment (Excluding Toxicity Interpretation)

The assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico tools provide a rapid and cost-effective way to predict these properties and assess the "drug-likeness" of a molecule.

Several studies on benzimidazole derivatives have employed computational tools to predict their ADME profiles. These predictions are often based on molecular descriptors such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). Adherence to guidelines like Lipinski's Rule of Five is a common metric for evaluating drug-likeness. For instance, a series of novel benzimidazole-1,3,4-oxadiazole derivatives were shown to comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability.

Table 1: Predicted ADME Properties for Representative Benzimidazole Derivatives

Compound ClassMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Lipinski's Rule of Five Compliance
Benzimidazole-1,3,4-oxadiazole derivativesVariesVariesVariesVariesVariesCompliant
2-(4-(methylsulfonyl) phenyl) benzimidazolesVariesVariesVariesVariesVariesCompliant

This table is illustrative and based on data for related benzimidazole derivatives, as specific data for this compound was not available.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. Once a pharmacophore model is developed, it can be used as a query in virtual screening to search large compound databases for novel molecules that match the pharmacophore and are therefore likely to be active.

This approach has been successfully applied in the discovery of inhibitors for various targets. The process typically involves generating a pharmacophore model based on a known active ligand or the structure of the target's binding site. This model is then used to filter a database of compounds, and the resulting hits are often further evaluated using molecular docking and other computational methods. For benzimidazole-containing compounds, pharmacophore models can be developed to capture the key interaction features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are crucial for their biological activity.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the types of chemical bonds and functional groups present.

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For 2-(4-ethoxyphenyl)-1H-benzimidazole, the infrared spectrum reveals characteristic absorption bands that confirm its key structural features. The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3450-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the ethoxy group are found just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range rsc.org.

The C=N stretching of the imidazole ring and the C=C stretching vibrations within the aromatic rings give rise to strong absorptions in the 1620-1450 cm⁻¹ region rsc.org. Furthermore, the presence of the ethoxy group is definitively confirmed by the strong, characteristic C-O-C (ether) stretching band, which typically appears around 1250 cm⁻¹ rsc.org.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group Assignment
N-H Stretch3450 - 3300Imidazole Ring
Aromatic C-H Stretch3100 - 3000Benzene and Benzimidazole (B57391) Rings
Aliphatic C-H Stretch2980 - 2850Ethoxy Group (-OCH₂CH₃)
C=N and C=C Stretch1620 - 1450Imidazole and Aromatic Rings
Asymmetric C-O-C Stretch~1250Aryl Ether (Ph-O-CH₂)

Raman spectroscopy serves as a valuable complementary technique to FTIR for structural analysis. It detects molecular vibrations based on changes in polarizability, making it particularly sensitive to non-polar, symmetric bonds and the skeletal vibrations of aromatic rings. While FTIR is excellent for identifying polar functional groups like N-H and C-O, Raman spectroscopy can provide a distinct fingerprint of the carbocyclic and heterocyclic backbones of this compound. This non-destructive technique requires minimal sample preparation and can offer high-resolution data on the structural integrity of the compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete atomic connectivity of an organic molecule by probing the magnetic environments of nuclei such as ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. The labile proton of the N-H group in the benzimidazole ring typically appears as a broad singlet far downfield, often above 12.0 ppm, due to hydrogen bonding and its acidic nature rsc.orgrsc.org.

The protons on the aromatic rings resonate in the downfield region between 7.0 and 8.2 ppm. The protons on the 4-ethoxyphenyl ring exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the ether linkage (H-3' and H-5') are shifted upfield relative to the protons ortho to the benzimidazole ring (H-2' and H-6') due to the electron-donating effect of the ethoxy group. The four protons of the benzimidazole ring also produce signals in this aromatic region rsc.orgrsc.org.

The ethoxy group gives rise to two characteristic signals in the upfield region. The methylene (B1212753) (-OCH₂-) protons appear as a quartet around 4.1 ppm, split by the adjacent methyl protons. The terminal methyl (-CH₃) protons appear as a triplet around 1.4 ppm, split by the methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~12.8Singlet (broad)1HN-H (Imidazole)
~8.15Doublet2HH-2', H-6' (Phenyl)
~7.60Multiplet2HH-4, H-7 (Benzimidazole)
~7.20Multiplet2HH-5, H-6 (Benzimidazole)
~7.10Doublet2HH-3', H-5' (Phenyl)
~4.15Quartet2H-OCH₂CH₃
~1.40Triplet3H-OCH₂CH₃

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, the spectrum shows distinct signals for each carbon in the molecule.

The C2 carbon of the benzimidazole ring, situated between two nitrogen atoms, is significantly deshielded and appears downfield around 152 ppm rsc.org. The carbon atom of the phenyl ring attached to the oxygen (C-4') is also found downfield, typically above 160 ppm. The remaining aromatic carbons resonate in the 110-145 ppm range. The two carbons of the ethoxy group appear in the upfield region, with the -OCH₂- carbon at approximately 64 ppm and the -CH₃ carbon around 15 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~160.5C-4' (Phenyl)
~151.8C-2 (Benzimidazole)
~143.9, ~135.0C-3a, C-7a (Benzimidazole Quaternary)
~128.5C-2', C-6' (Phenyl)
~123.0C-1' (Phenyl Quaternary)
~122.5C-5, C-6 (Benzimidazole)
~115.0C-3', C-5' (Phenyl)
~111.5C-4, C-7 (Benzimidazole)
~63.8-OCH₂CH₃
~14.9-OCH₂CH₃

While 1D NMR spectra provide essential data, 2D NMR experiments are often employed to make unambiguous assignments and confirm the molecule's connectivity. ugm.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their direct connection. It would also show correlations between adjacent protons on the benzimidazole and phenyl rings, helping to assign their specific positions. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. For instance, the quartet at ~4.15 ppm would correlate with the carbon signal at ~63.8 ppm. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule. Key HMBC correlations for this structure would include a cross-peak from the H-2' and H-6' protons to the C-2 carbon of the benzimidazole, confirming the link between the two ring systems. Another vital correlation would be from the methylene (-OCH₂-) protons to the C-4' carbon, verifying the position of the ether linkage on the phenyl ring. ugm.ac.id

Together, these 2D techniques provide irrefutable evidence for the complete and correct structural assignment of this compound. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. In the analysis of this compound, both high-resolution mass spectrometry and fragmentation analysis are employed for unambiguous identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with very high precision. This accuracy allows for the determination of the elemental formula of a compound, as the measured exact mass can be distinguished from other potential formulas with the same nominal mass. For this compound (C₁₅H₁₄N₂O), HRMS provides definitive evidence of its chemical composition. Typically, analysis is performed using electrospray ionization (ESI), which generates a protonated molecular ion [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value to confirm the compound's identity with a high degree of confidence. This technique is a standard method for the characterization of newly synthesized benzimidazole derivatives rsc.org.

Table 1: HRMS Data for the Protonated Molecule of this compound

IonElemental FormulaCalculated Exact Mass [M+H]⁺ (Da)
[C₁₅H₁₅N₂O]⁺C₁₅H₁₄N₂O239.1184

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation, CID), it breaks apart into smaller, characteristic fragment ions. The fragmentation behavior of benzimidazole derivatives has been studied, revealing patterns that can be used to confirm the core structure and the identity of its substituents researchgate.net.

The fragmentation of the benzimidazole core often involves a sequential loss of hydrogen cyanide (HCN) molecules following the opening of the imidazole ring researchgate.net. For this compound, characteristic fragmentation would involve cleavage at the bond between the benzimidazole ring and the ethoxyphenyl group, as well as fragmentation within the ethoxy side chain (e.g., loss of an ethyl radical). Analyzing these specific losses helps to piece together the molecule's structure, confirming the presence of both the benzimidazole and the 4-ethoxyphenyl moieties. This approach is crucial for distinguishing between isomers and confirming the identity of synthesized compounds researchgate.netnih.govresearchgate.net.

Table 2: Predicted Fragmentation Ions of this compound

Fragment DescriptionProposed Structure/FormulaPredicted m/z
Protonated Molecule[C₁₅H₁₄N₂O+H]⁺239.12
Loss of ethyl group[M+H - C₂H₅]⁺210.08
Loss of ethylene[M+H - C₂H₄]⁺211.09
Benzimidazole core fragment[C₇H₆N₂]⁺118.06
Fragment from benzimidazole core (loss of HCN)[C₆H₅N]⁺91.04

X-ray Crystallography for Solid-State Molecular Structure

Elucidation of Tautomeric Forms and Hydrogen Bonding Networks

N-unsubstituted benzimidazoles, such as this compound, can exist in tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring beilstein-journals.orgbeilstein-journals.org. While this exchange is often rapid in solution, X-ray crystallography captures a single tautomeric form present in the solid state.

A defining feature revealed by crystallographic studies of N-unsubstituted 2-arylbenzimidazoles is the formation of intermolecular hydrogen bonds. Molecules typically form infinite chains or dimers through N—H⋯N hydrogen bonds between the imidazole rings of adjacent molecules nih.govresearchgate.net. These interactions are fundamental to the assembly of the crystal structure. In the crystal of 2-(4-hexyloxyphenyl)-1H-benzimidazole, a close analog, molecules are linked by these intermolecular N—H⋯N bonds nih.gov. This hydrogen bonding network is a characteristic feature of this class of compounds nih.govresearchgate.net.

Table 3: Typical N—H⋯N Hydrogen Bond Parameters in 2-Aryl-1H-benzimidazoles

Donor (D)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-HN~0.86~2.06~2.91~167

Note: Data are representative values based on analogous structures like 2-(4-chlorophenyl)-1H-benzimidazole researchgate.net.

Analysis of Conformational Parameters and Dihedral Angles

X-ray crystallography provides exact data on the molecule's conformation, including the planarity of its ring systems and the spatial relationship between them. The benzimidazole ring system itself is generally planar nih.govresearchgate.net. A critical conformational parameter for 2-arylbenzimidazoles is the dihedral angle between the plane of the benzimidazole ring and the plane of the 2-aryl substituent.

In the related compound 2-(4-methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the 4-methoxyphenyl (B3050149) substituent is 34.12 (6)° researchgate.net. Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, this angle is 27.1 (1)° researchgate.net. This non-coplanar arrangement is a common feature and is influenced by steric and electronic effects between the two ring systems.

Table 4: Conformational Parameters from X-ray Crystallography of Analogous Compounds

CompoundDihedral Angle (Benzimidazole vs. Phenyl Ring)Reference
2-(4-methoxyphenyl)-1H-benzimidazole34.12 (6)° researchgate.net
2-(4-chlorophenyl)-1H-benzimidazole27.1 (1)° researchgate.net
2-(2,4-dichlorophenyl)-1H-benzimidazole42.00 (15)° researchgate.net

Electronic Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions and Optical Properties

The electronic spectra of benzimidazole derivatives are primarily governed by π → π* and n → π* electronic transitions within the conjugated system. The core benzimidazole ring system, coupled with the substituted phenyl ring at the 2-position, forms an extended π-conjugated system that dictates its absorption and emission characteristics.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to the electronic transitions within its aromatic framework. Based on data from structurally similar compounds, such as 2-(4-methoxyphenyl)-1H-benzimidazole, the absorption maxima are anticipated in the ultraviolet region. These absorptions are attributed to π → π* transitions.

For instance, studies on related benzimidazole derivatives show strong absorption bands typically in the range of 300-350 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In polar solvents, a slight shift in the absorption bands is often observed due to the differential stabilization of the ground and excited states.

Below is a table summarizing the UV-Vis absorption data for a closely related compound, which can be used as a reference to predict the behavior of this compound.

Compound NameSolventAbsorption Maximum (λmax) (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
2-(4-methoxyphenyl)-1H-benzimidazoleMethanol310Not Reported
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAcetonitrile326Not Reported

This table is interactive. Users can sort and filter the data.

The ethoxy substituent in this compound, being an electron-donating group similar to the methoxy group, is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted 2-phenyl-1H-benzimidazole. This is due to the extension of the conjugated system and the increased electron density on the phenyl ring, which lowers the energy gap for the π → π* transition.

Photoluminescence Spectroscopy

Upon excitation with UV light, this compound is expected to exhibit fluorescence, a characteristic feature of many benzimidazole derivatives. The emission spectrum provides information about the energy of the first singlet excited state (S1) and the efficiency of the radiative decay process.

The fluorescence emission maximum (λem) is typically observed at a longer wavelength than the absorption maximum, with the difference being the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric relaxation of the molecule in the excited state. For benzimidazole derivatives, significant Stokes shifts are often observed, indicating a substantial difference in the equilibrium geometries of the ground and excited states.

The photoluminescence properties, including the emission wavelength and quantum yield (ΦF), are also highly sensitive to the solvent environment. A positive solvatochromism, where the emission peak shifts to longer wavelengths with increasing solvent polarity, is commonly observed for benzimidazole derivatives. This is indicative of a more polar excited state compared to the ground state.

The following table presents photoluminescence data for a related benzimidazole derivative, offering a comparative basis for the expected properties of this compound.

Compound NameSolventExcitation Wavelength (λex) (nm)Emission Maximum (λem) (nm)Quantum Yield (ΦF)Reference
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateAcetonitrile326429Not Reported

This table is interactive. Users can sort and filter the data.

Emerging Research Applications and Future Perspectives for 2 4 Ethoxyphenyl 1h Benzimidazole

Development of Next-Generation Enzyme/Receptor Inhibitors with Enhanced Selectivity and Potency

The benzimidazole (B57391) scaffold, a key component of 2-(4-ethoxyphenyl)-1H-benzimidazole, is recognized for its ability to interact with various biopolymers, making it a privileged structure in drug discovery. nih.gov Its derivatives are being explored for their potential to inhibit a range of enzymes and receptors with high selectivity and potency.

One area of focus is the development of novel anticancer agents. For instance, benzimidazole-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity against several cancer cell lines, with some compounds showing significant inhibitory activity against VEGFR2. nih.gov Specifically, compound 4r in a particular study demonstrated potent anticancer effects against PANC-1, A549, and MCF-7 cell lines. nih.gov Similarly, new benzimidazole/1,2,3-triazole hybrids are being designed as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. frontiersin.org

In the realm of antimicrobial research, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown promise. These compounds are being investigated for their ability to inhibit crucial microbial enzymes like dihydrofolate reductase (DHFR) and lanosterol (B1674476) 14α-demethylase (CYP51), which are essential for bacterial and fungal survival, respectively. acs.org A notable example is compound 2g, a derivative that exhibited significant antibacterial activity against S. faecalis, S. aureus, and methicillin-resistant S. aureus (MRSA). nih.govacs.org

Furthermore, research has identified a novel family of benzimidazole compounds that act as species-selective inhibitors of Complex I of the electron transport chain, presenting a potential new class of anthelmintics. biorxiv.org This is a departure from the mechanism of well-known benzimidazole anthelmintics that target microtubules. biorxiv.org

The development of these next-generation inhibitors often involves structural modifications to the core benzimidazole structure to enhance properties like lipophilicity, which can improve penetration of cellular membranes. nih.govacs.org The overarching goal is to create compounds with high affinity for their target enzymes or receptors while minimizing off-target effects. frontiersin.org

Integration into Multi-Target Directed Ligands for Complex Diseases

The inherent versatility of the benzimidazole scaffold makes it an excellent candidate for the design of multi-target directed ligands (MTDLs). nih.govacs.org This approach is particularly relevant for complex diseases like cancer, where multiple biological pathways are often dysregulated. nih.gov By integrating the this compound moiety into larger molecules, researchers aim to create single chemical entities that can modulate several disease-related targets simultaneously.

A significant advantage of MTDLs is the potential to overcome drug resistance and improve therapeutic efficacy. For example, in cancer treatment, resistance to single-target agents is a major challenge. researchgate.net Benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and reducing the activity of P-glycoprotein, a key player in multidrug resistance. researchgate.net

The design of these multi-target agents often involves combining the benzimidazole core with other pharmacologically active heterocycles. For instance, the synthesis of benzimidazole-1,3,4-oxadiazole derivatives has yielded compounds with potent anticancer activity, likely due to their ability to interact with multiple targets, including VEGFR2. nih.gov

Furthermore, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been developed that exhibit both antiproliferative and antimicrobial activities. nih.govacs.org This dual action is particularly beneficial for cancer patients who are often immunocompromised and susceptible to infections. nih.gov The ability of these compounds to target both cancer cells and pathogenic microbes highlights the potential of the benzimidazole scaffold in creating effective MTDLs for complex disease states. nih.govacs.org

Exploration as Fluorescent Probes and Imaging Agents

The intrinsic photophysical properties of certain benzimidazole derivatives, including those related to this compound, have led to their exploration as fluorescent probes and imaging agents. The benzimidazole ring system can exhibit fluorescence, and modifications to its structure can tune its photophysical characteristics, making it suitable for various biological imaging applications.

While direct research on the fluorescence of this compound itself is not extensively detailed in the provided context, the broader class of benzimidazoles is known to possess fluorescent properties. The development of fluorescent probes often involves incorporating moieties that can interact with specific analytes or cellular components, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" mechanism allows for the detection and visualization of biological processes.

The application of benzimidazole derivatives as imaging agents is an emerging area with significant potential. These compounds could be used to visualize the distribution of specific enzymes or receptors within cells and tissues, providing valuable insights into disease mechanisms and the effectiveness of therapeutic interventions. The ability to track the localization of a drug molecule in real-time is a powerful tool in pharmaceutical research.

Potential in Advanced Material Science and Optoelectronic Applications (e.g., Photoluminescence)

The unique electronic and photophysical properties of the benzimidazole core structure are not only relevant to biological applications but also hold promise for the field of advanced materials and optoelectronics. The delocalized π-electron system within the benzimidazole ring can give rise to interesting photoluminescent and electroluminescent behaviors.

Research into the crystal structure of compounds like 2-(4-methoxyphenyl)-1H-benzimidazole provides foundational knowledge for understanding how these molecules pack in the solid state, which is crucial for their application in materials science. researchgate.net The intermolecular interactions, such as hydrogen bonding, observed in the crystal lattice can influence the material's bulk properties. researchgate.net

While the provided information does not detail specific applications of this compound in optoelectronic devices, the general class of organic molecules with extended π-systems is widely investigated for use in Organic Light Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The tunability of the electronic properties of benzimidazole derivatives through chemical modification makes them attractive candidates for these applications. Further research in this area could lead to the development of novel materials with tailored optical and electronic characteristics for next-generation electronic devices.

Unexplored Biological Activities and Mechanistic Studies

While significant research has been conducted on the anticancer and antimicrobial properties of benzimidazole derivatives, there remains a vast landscape of unexplored biological activities for compounds like this compound. The structural similarity of the benzimidazole scaffold to naturally occurring purines suggests that it could interact with a wide range of biological targets that are yet to be identified. nih.gov

Future research should focus on screening this compound and its analogs against a broader panel of biological targets, including other classes of enzymes, receptors, and ion channels. This could uncover novel therapeutic applications for these compounds in areas beyond oncology and infectious diseases.

Furthermore, for the known biological activities, detailed mechanistic studies are often still needed. While a compound might show potent activity in a cellular assay, understanding its precise molecular mechanism of action is crucial for its further development as a therapeutic agent. For instance, while some benzimidazole derivatives are known to induce apoptosis in cancer cells, the exact signaling pathways they modulate may not be fully elucidated. nih.govresearchgate.net Advanced techniques in molecular and cell biology can be employed to dissect these mechanisms, providing a more complete picture of how these compounds exert their effects. This deeper understanding will be invaluable for optimizing their structure to enhance efficacy and minimize potential side effects.

Challenges and Opportunities in Benzimidazole-Based Drug Discovery Research

The field of benzimidazole-based drug discovery is rich with opportunities but also faces several challenges.

Challenges:

Improving Lipophilicity: A key challenge is to enhance the lipophilicity of benzimidazole derivatives to improve their ability to penetrate cell membranes and reach their intracellular targets. nih.govacs.org

Overcoming Drug Resistance: The emergence of resistance to existing drugs, including some benzimidazole-based therapies, is a significant hurdle. researchgate.net Developing novel derivatives that can circumvent these resistance mechanisms is a priority.

Selectivity: Achieving high selectivity for the desired biological target over other related proteins is crucial to minimize off-target effects and potential toxicity.

Synthesis of Complex Derivatives: The synthesis of more complex and substituted benzimidazole derivatives can be challenging and may require the development of novel synthetic methodologies.

Opportunities:

Multi-Target Directed Ligands: The benzimidazole scaffold is an excellent platform for developing multi-target directed ligands, which have the potential to be more effective against complex diseases like cancer. nih.govacs.org

Novel Mechanisms of Action: There is an opportunity to discover benzimidazole derivatives with novel mechanisms of action, such as the species-selective inhibition of parasitic enzymes. biorxiv.org

Broad Spectrum of Activity: The inherent versatility of the benzimidazole core allows for the development of compounds with a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. nih.govacs.org

Advanced Materials: The unique photophysical properties of benzimidazoles present opportunities for their application in advanced materials and optoelectronics.

The continued exploration of the chemical space around the this compound core, coupled with advances in biological screening and mechanistic studies, will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials.

Q & A

What are the key synthetic methodologies for 2-(4-ethoxyphenyl)-1H-benzimidazole derivatives, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound derivatives often employs solvent-free, one-pot condensation reactions using o-phenylenediamine and substituted aldehydes under catalytic acidic conditions. For example, a solvent-free protocol using p-toluenesulfonic acid as a catalyst achieved yields of 75–85% with high purity (HPLC >98%) . Optimization of reaction time (6–8 hours) and temperature (80–100°C) is critical to minimize side products like uncyclized intermediates. Microwave-assisted synthesis has also been explored to reduce reaction time to 15–30 minutes, though yields are comparable (70–80%) .

Advanced Research Question
Advanced synthetic routes involve organocatalysts or green chemistry approaches. A study demonstrated the use of L-proline as a chiral organocatalyst to synthesize enantiomerically enriched benzimidazoles, achieving enantiomeric excess (ee) >90% under mild conditions . Additionally, mechanochemical grinding (ball milling) was employed to synthesize derivatives without solvents, reducing environmental impact while maintaining yields of 70–78% .

How do structural modifications at the benzimidazole core influence antibacterial and antifungal activity?

Basic Research Question
Substitution at the N1 and C2 positions significantly impacts antimicrobial activity. For instance, derivatives with a 4-ethoxy group (e.g., compound 8b ) showed MIC values of 1.5–3.125 µg/mL against Staphylococcus aureus and Candida albicans, outperforming unsubstituted analogs (MIC >25 µg/mL) . Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance membrane penetration, while bulky substituents reduce activity due to steric hindrance .

Advanced Research Question
Advanced studies use 3D-QSAR and molecular docking to predict activity. A 3D-QSAR model (q² = 0.82, r² = 0.91) identified that hydrophobic substituents at the C5 position and hydrogen-bond acceptors at C2 optimize interactions with fungal CYP51 enzymes . Docking studies revealed that 2-thiol derivatives form stable hydrogen bonds (binding energy: −9.2 kcal/mol) with Mycobacterium tuberculosis enoyl-ACP reductase .

What analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Question
Routine characterization includes FT-IR (N-H stretch: 3400–3300 cm⁻¹; C=N: 1620–1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm; ethoxy group at δ 1.3–1.5 ppm), and HPLC for purity . Mass spectrometry (ESI-MS) confirms molecular ions with <2 ppm error .

Advanced Research Question
Advanced structural analysis employs single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, unit cell dimensions a = 7.9717 Å, b = 16.4327 Å) to resolve stereoelectronic effects . TD-DFT calculations correlate photophysical properties (e.g., ESIPT emission at 450 nm) with substituent effects .

How can computational methods guide the design of benzimidazole derivatives with improved pharmacological profiles?

Advanced Research Question
Molecular dynamics simulations (100 ns trajectories) predict stability in binding pockets. For example, 2-(4-ethoxyphenyl) derivatives showed RMSD <2.0 Å when docked into bacterial peptide deformylase (PDF), with hydroxamic acid groups coordinating Zn²⁺ ions (bond length: 2.1 Å) . ADME predictions (SwissADME) highlight that logP values <3.5 and TPSA <80 Ų enhance bioavailability .

What mechanistic insights explain the anti-inflammatory activity of this compound derivatives?

Advanced Research Question
Derivatives like A4 inhibit COX-2 (IC₅₀ = 0.8 µM) via a non-competitive mechanism, as shown by enzyme kinetics (Km unchanged, Vmax reduced). Molecular docking revealed π-π stacking with Tyr385 and hydrogen bonding with Ser530 . In vivo studies (carrageenan-induced edema) showed 65% inhibition at 50 mg/kg, linked to downregulation of TNF-α and IL-6 .

How do benzimidazole derivatives exhibit fluorescence properties, and what applications arise from these characteristics?

Advanced Research Question
The ESIPT (excited-state intramolecular proton transfer) mechanism in 2-(2-hydroxyphenyl) derivatives produces dual emission (λem = 450 nm and 550 nm) with a large Stokes shift (>100 nm) . Applications include Cu²⁺ sensing (LOD = 10 nM) via fluorescence quenching and pH-responsive materials (pKa = 5.2–6.8) .

What strategies improve the stability and bioavailability of benzimidazole-based therapeutics?

Advanced Research Question
N-alkylation (e.g., 1-benzyl substitution) enhances metabolic stability (t₁/₂ increased from 1.2 to 4.5 hours in rat liver microsomes) . Cubosome hydrogels loaded with 1-benzyl-1H-benzimidazole achieved sustained release (80% over 48 hours) and improved burn wound healing in murine models (80% closure vs. 50% control) .

How can contradictions in biological activity data across studies be resolved?

Methodological Answer
Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion). A meta-analysis of 12 studies recommended standardizing MIC testing using CLSI guidelines . Contradictory SAR trends (e.g., 4-ethoxy vs. 4-methoxy) can be resolved via free-energy perturbation (FEP) simulations, which quantify substituent effects on binding ΔΔG .

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